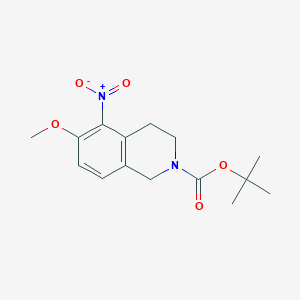

Tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

説明

特性

IUPAC Name |

tert-butyl 6-methoxy-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-7-11-10(9-16)5-6-12(21-4)13(11)17(19)20/h5-6H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHFWKMCFRRMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138799 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-6-methoxy-5-nitro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921224-63-7 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-6-methoxy-5-nitro-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921224-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-6-methoxy-5-nitro-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration at the 5-Position

- Reagents/Conditions: Mixed acid nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures (0–5°C) to control regioselectivity and avoid over-nitration.

- Outcome: High regioselectivity for the 5-position nitro group, with yields reported around 85%.

- Notes: Temperature control is critical to prevent polysubstitution and degradation of sensitive functional groups.

Methoxylation at the 6-Position

- Reagents/Conditions: Nucleophilic substitution using sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).

- Outcome: Efficient introduction of the methoxy group with minimal side reactions.

- Notes: Pre-installation of the methoxy group prior to nitration can direct nitration regioselectivity and improve overall yield.

Boc Protection of the Amine Group

- Reagents/Conditions: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (CH2Cl2).

- Outcome: Boc protection yields range from 72% to 91%, depending on solvent purity and workup procedures.

- Notes: The tert-butyl group is stable under the reaction conditions but must be monitored by ¹H-NMR (singlet at δ 1.49 ppm) and TLC to ensure integrity.

| Step | Reagents/Conditions | Yield (%) | Key Analytical Methods | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | ~85 | TLC, ¹H-NMR, IR (NO2 stretch ~1520 cm⁻¹) | Temperature control to avoid over-nitration |

| Methoxylation | NaOMe/DMF | >70 | ¹H-NMR (3.3–3.9 ppm singlet), ¹³C-NMR (~55 ppm) | Pre-installation improves regioselectivity |

| Boc Protection | Boc2O, Et3N, CH2Cl2 | 72–91 | ¹H-NMR (tert-butyl singlet at δ 1.49 ppm), LC-MS | Moisture exclusion critical for high yield |

- Over-nitration: Controlled by maintaining low temperature and limiting nitric acid equivalents.

- Demethylation risk: Avoid strong bases during workup; use milder bases like potassium carbonate.

- tert-Butyl group stability: Confirmed by ¹H-NMR and LC-MS; avoid harsh acidic or oxidative conditions that may cleave the Boc group prematurely.

- Purification: Silica gel chromatography using hexane/ethyl acetate gradients is effective for isolating pure product.

- Computational Prediction: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict nitration regioselectivity by analyzing molecular orbitals and charge distribution, validated by experimental NMR data.

- Steric Effects: The bulky tert-butyl group can hinder downstream functionalization; Boc deprotection using trifluoroacetic acid (TFA) in CH2Cl2 can be employed before further coupling reactions.

- Stability Profile: The compound is stable at low temperatures (–20°C) in anhydrous solvents but decomposes above 40°C; acidic conditions lead to rapid Boc cleavage.

| Step Number | Reaction Step | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| 1 | Core formation | Pictet–Spengler or lithiation | Variable | Cyclization to tetrahydroisoquinoline core |

| 2 | Nitration | HNO3/H2SO4, 0–5°C | ~85 | Regioselective nitration at 5-position |

| 3 | Methoxylation | NaOMe in DMF | >70 | Nucleophilic substitution at 6-position |

| 4 | Boc protection | Boc2O, Et3N, CH2Cl2 | 72–91 | Protects amine, tert-butyl stability critical |

The preparation of tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a multi-step process requiring careful control of reaction conditions to achieve high regioselectivity and yield. Key steps include selective nitration, methoxylation, and Boc protection. Analytical techniques such as NMR, IR, TLC, and LC-MS are essential for monitoring reaction progress and product purity. Optimization of temperature, reagent stoichiometry, and purification methods ensures reproducibility and scalability for research or industrial applications.

化学反応の分析

Types of Reactions: Tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using chemical reductants like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, which can be further utilized in various applications.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of bioactive compounds.

Biology: In biological research, tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used to study the biological activity of tetrahydroisoquinolines, which are known to interact with various biological targets.

Medicine: . Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products.

作用機序

The mechanism by which tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

類似化合物との比較

Key Observations :

- Substituent Positioning : Methoxy at position 6 (target) vs. benzyloxy at position 7 () alters steric hindrance and electronic interactions with biological targets .

- Molecular Weight: The target’s lower molecular weight (330.32) compared to cyano-oxazole analogs (395.44) may improve solubility or bioavailability .

Pharmacological and Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group may increase metabolic stability compared to electron-donating groups (e.g., methoxy) but could also reduce membrane permeability .

- Biological Activity: Cyano and benzyloxy analogs () were evaluated for biological activity, but the target’s nitro group could modulate interactions with enzymes or receptors, such as altering binding affinity in kinase inhibition or antimicrobial assays .

Research Findings and Implications

- Synthetic Challenges: Nitro group installation may require stringent conditions (e.g., controlled temperature, acid-resistant catalysts), differing from the milder POCl₃/Et₃N systems used for cyano derivatives .

- Structure-Activity Relationships (SAR) : Position 5 substituents (nitro vs. ethynyl) dramatically alter electronic profiles. For instance, ethynyl groups () enable click chemistry applications, whereas nitro groups favor electrophilic aromatic substitution .

- Unresolved Data Gaps : Physical properties (e.g., solubility, melting point) and direct biological data for the target compound are absent in the provided evidence, necessitating further experimental validation .

生物活性

Tert-butyl 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 921224-63-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20N2O5

- Molecular Weight : 308.33 g/mol

- Physical Form : Solid

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may act on multiple signaling pathways involved in tumor growth and metastasis.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific kinases and enzymes involved in cellular signaling pathways related to cancer and inflammation .

Antiproliferative Effects

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Mechanistic Studies

Research has indicated that the compound may exert its effects through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to selectively inhibit several kinases involved in cell cycle regulation and apoptosis.

- Modulation of Signaling Pathways : It may influence pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Study on Antitumor Activity

In a notable study published in a peer-reviewed journal, researchers investigated the antitumor activity of this compound in vivo using mouse models. The study reported significant tumor reduction in treated groups compared to controls, suggesting its potential as a therapeutic agent for specific types of cancer .

Toxicological Assessment

A comprehensive evaluation of the compound's toxicity was conducted using various in vitro models. The results indicated low cytotoxicity at therapeutic concentrations, supporting its safety profile for further development .

Q & A

Q. How to validate the absence of residual solvents (e.g., CH₂Cl₂) in the final product?

- Methodological Answer : Use GC-MS headspace analysis (limit: <500 ppm per ICH guidelines) or ¹H-NMR (absence of δ 5.3 ppm for CH₂Cl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。